(2S)-Pyrrolidine-2-carbohydrazide CAS 66544-68-1 properties
(2S)-Pyrrolidine-2-carbohydrazide CAS 66544-68-1 properties
An In-depth Technical Guide to (2S)-Pyrrolidine-2-carbohydrazide (CAS 66544-68-1)
Introduction
(2S)-Pyrrolidine-2-carbohydrazide, also known as L-Proline hydrazide, is a chiral organic compound derived from the naturally occurring amino acid L-proline. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized structure.[1] This inherent three-dimensionality, combined with the specific stereochemistry inherited from L-proline, makes (2S)-Pyrrolidine-2-carbohydrazide a valuable chiral building block in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[2] Its hydrazide functional group serves as a versatile handle for constructing a wide range of derivatives, particularly hydrazones, which have shown potential in the development of novel therapeutic agents.[3][4][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and drug development.
Core Physicochemical Properties and Structure
(2S)-Pyrrolidine-2-carbohydrazide is a stable, solid compound at room temperature. Its structure consists of a five-membered pyrrolidine ring with a carbohydrazide functional group at the C2 position. The stereocenter at C2 is in the (S)-configuration, a direct result of its synthesis from L-proline.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (2S)-pyrrolidine-2-carbohydrazide | PubChem[6] |
| CAS Number | 66544-68-1 | PubChem[6] |
| EC Number | 185-440-2 | ECHA[7] |
| Molecular Formula | C₅H₁₁N₃O | PubChem[6] |
| Molecular Weight | 129.16 g/mol | PubChem[6] |
| Canonical SMILES | C1CC(=O)NN | PubChem[6] |
| InChI Key | CMCFIGZTTYAYIZ-BYPYZUCNSA-N | PubChem[6] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | -1.2 | PubChem[6] |
| Hydrogen Bond Donor Count | 3 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Exact Mass | 129.090211983 Da | PubChem[6] |
| Topological Polar Surface Area | 67.2 Ų | PubChem[6] |
Synthesis and Purification
The most direct and common synthesis of (2S)-Pyrrolidine-2-carbohydrazide leverages L-proline as the starting material. The strategy involves a two-step process: (1) esterification of the carboxylic acid group of L-proline, followed by (2) hydrazinolysis of the resulting ester.
Causality of Experimental Choice: The initial esterification step is crucial as it converts the relatively unreactive carboxylic acid into an ester. Esters are significantly more susceptible to nucleophilic acyl substitution by hydrazine, leading to an efficient formation of the desired hydrazide. This pathway is a classic and reliable method for preparing hydrazides from amino acids.
Diagram 1: Synthetic Workflow
Caption: General two-step synthesis of (2S)-Pyrrolidine-2-carbohydrazide from L-proline.
Experimental Protocol: Synthesis from L-Proline
Trustworthiness: This protocol is based on well-established chemical transformations. The progress of each step can be reliably monitored using Thin Layer Chromatography (TLC), and the final product's identity and purity can be validated through the analytical methods described in the next section.
Step 1: Esterification of L-Proline (Formation of L-Proline Methyl Ester)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-proline (1 equivalent) in anhydrous methanol (10-15 mL per gram of proline).
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise via a dropping funnel. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting material spot).
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, L-proline methyl ester hydrochloride, can often be used directly in the next step without further purification.
Step 2: Hydrazinolysis of L-Proline Methyl Ester
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Setup: Dissolve the crude L-proline methyl ester hydrochloride from the previous step in a suitable alcohol, such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2-3 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the formation of the product by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (2S)-Pyrrolidine-2-carbohydrazide as a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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Expected ¹H NMR Signals: The spectrum will show characteristic signals for the pyrrolidine ring protons, the α-proton at C2, and the exchangeable protons of the NH and NH₂ groups. The α-proton will appear as a multiplet, and the other ring protons will be in the aliphatic region.
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Expected ¹³C NMR Signals: The spectrum will display five distinct carbon signals: one for the carbonyl carbon (C=O) in the downfield region (~170-175 ppm) and four signals for the sp³-hybridized carbons of the pyrrolidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3400 | Pyrrolidine secondary amine (NH)[8] |
| N-H Stretch | 3180 - 3350 | Hydrazide (NH and NH₂) primary amines[9] |
| C-H Stretch | 2850 - 2990 | Aliphatic C-H bonds of the pyrrolidine ring[10] |
| C=O Stretch | 1640 - 1680 | Amide I band of the carbohydrazide group[3][9] |
| N-H Bend | 1590 - 1650 | Primary amine scissoring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Adduct | Calculated m/z | Source |
| [M+H]⁺ | 130.0975 | PubChemLite[11] |
| [M+Na]⁺ | 152.0794 | PubChemLite[11] |
| [M+K]⁺ | 168.0534 | PubChemLite[11] |
| [M+NH₄]⁺ | 147.1240 | PubChemLite[11] |
Applications in Research and Development
The utility of (2S)-Pyrrolidine-2-carbohydrazide is rooted in its dual identity as both a chiral scaffold and a reactive intermediate.
-
Chiral Building Block: Its fixed (S)-stereochemistry makes it an ideal starting point for asymmetric synthesis. It allows for the introduction of a stereodefined pyrrolidine motif into larger target molecules, which is a common strategy in the development of drugs targeting enzymes and receptors that are sensitive to stereoisomerism.[12]
-
Precursor for Bioactive Hydrazones: The terminal -NH₂ group of the hydrazide is readily condensed with various aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of novel compounds for biological screening.[5] Hydrazide-hydrazone derivatives are investigated for a wide range of therapeutic activities, including anticancer and antimicrobial properties.[3][4][13]
-
Intermediate in Pharmaceutical Synthesis: The pyrrolidine scaffold is a key component in numerous approved drugs, including ACE inhibitors and DPP-4 inhibitors.[2] While not always a direct precursor, (2S)-Pyrrolidine-2-carbohydrazide and related proline derivatives are fundamental tools for synthesizing analogs and new chemical entities within these drug classes.[14]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
(2S)-Pyrrolidine-2-carbohydrazide is classified as hazardous. The following table summarizes its GHS classifications.[6]
Table 5: GHS Hazard Information
| Pictogram(s) | GHS Classification | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH318: Causes serious eye damage |
Source: PubChem[6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[16]
-
Safe Handling Practices: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[15]
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[18][19]
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[17]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[17]
Conclusion
(2S)-Pyrrolidine-2-carbohydrazide is a fundamentally important molecule in synthetic and medicinal chemistry. Its value is derived from the stereochemically defined pyrrolidine core and the synthetically versatile hydrazide functionality. For researchers and drug development professionals, it represents a reliable and accessible chiral building block for the creation of novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
PubChem. (n.d.). (2S)-Pyrrolidine-2-carbohydrazide. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate. [Link]
-
ECHA. (n.d.). (2S)-pyrrolidine-2-carbohydrazide. European Chemicals Agency. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Jiang, L., et al. (2009). CuI/4-Hydroxy-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry. [Link]
-
Gouda, M. A., et al. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Taylor & Francis Online. [Link]
-
PubChemLite. (n.d.). (2s)-pyrrolidine-2-carbohydrazide (C5H11N3O). [Link]
-
Zhao, D., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 1383720-83-9,(2S)-N'-(cyclohexylidene)pyrrolidine-2-carbohydrazide. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrolidine. [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Google Patents. (2022).
-
ResearchGate. (2015). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. [Link]
-
Al-Tel, T. H. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. (2S)-Pyrrolidine-2-carbohydrazide | C5H11N3O | CID 14045870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ECHA CHEM [chem.echa.europa.eu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - (2s)-pyrrolidine-2-carbohydrazide (C5H11N3O) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. vlifesciences.com [vlifesciences.com]
- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 15. carlroth.com [carlroth.com]
- 16. aksci.com [aksci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. 66544-68-1|(S)-Pyrrolidine-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 19. chemscene.com [chemscene.com]
